N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
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Overview
Description
N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS2 and its molecular weight is 398.54. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Activities
A study conducted by Reddy et al. (2013) synthesized new derivatives related to the chemical structure and evaluated their biological activities. They found that certain derivatives exhibited promising antiviral and antimicrobial activities, highlighting the potential of these compounds in infectious disease research (Reddy et al., 2013).
Radiolabeling for PET Imaging
Kuhnast et al. (2006) investigated the synthesis and radiolabeling of a compound structurally similar to N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide. The study was aimed at developing a potential radiotracer for imaging D3 receptors in positron emission tomography (PET) (Kuhnast et al., 2006).
Quantitative Structure-Activity Relationship (QSAR)
Al-Masoudi et al. (2011) conducted a study involving the synthesis and theoretical investigation of compounds related to the chemical . They applied molecular orbital theory and density functional theory to understand the structure-activity relationships of these compounds, contributing to the field of drug design and development (Al-Masoudi et al., 2011).
Anti-Mycobacterial Activity
Pancholia et al. (2016) identified a new scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, structurally related to the compound , showing potential anti-mycobacterial activity. This finding is significant for tuberculosis research and drug development (Pancholia et al., 2016).
Anti-Inflammatory Activity
Ahmed et al. (2017) synthesized novel derivatives structurally related to this compound and evaluated them for anti-inflammatory activity. The study contributes to the understanding of the anti-inflammatory properties of such compounds (Ahmed et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . The exact pathways would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells .
Properties
IUPAC Name |
N-benzyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c25-20(21-13-16-5-2-1-3-6-16)24-10-8-23(9-11-24)14-19-22-17(15-27-19)18-7-4-12-26-18/h1-7,12,15H,8-11,13-14H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYYACGCJQAWOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.